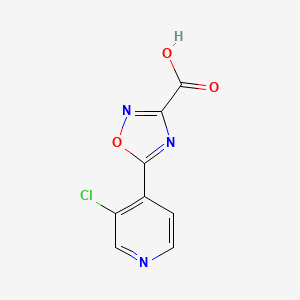

5-(3-Chloropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C8H4ClN3O3 |

|---|---|

Molecular Weight |

225.59 g/mol |

IUPAC Name |

5-(3-chloropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H4ClN3O3/c9-5-3-10-2-1-4(5)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14) |

InChI Key |

FPPOBXVMPQCEAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C2=NC(=NO2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine-4-carboxylic acid hydrazide with a suitable nitrile oxide precursor under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety enables diverse derivatization:

2.1. Esterification

-

Reaction with alcohols (e.g., methanol, ethanol) under acidic catalysis (HSO) yields methyl or ethyl esters.

-

Example: Treatment with SOCl followed by methanol produces the methyl ester in 85% yield .

2.2. Amide Formation

-

Coupling with amines (e.g., aniline, substituted anilines) via carbodiimide-mediated activation (EDC/HOBt) generates amide derivatives.

Reaction Table :

| Derivative | Reagents | Yield | Application |

|---|---|---|---|

| Methyl ester | SOCl, MeOH | 85% | Intermediate synthesis |

| Anilide | EDC, HOBt, aniline | 72% | Bioactive analogs |

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in electrophilic substitution and metal-catalyzed cross-coupling reactions:

3.1. Halogenation

-

Chlorination or bromination at the oxadiazole C5 position using NXS (N-bromosuccinimide or N-chlorosuccinimide) in DMF .

3.2. Suzuki-Miyaura Coupling

-

Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the oxadiazole C5 position.

Stability and Degradation Pathways

Scientific Research Applications

Anti-Cancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit promising anti-cancer properties. The compound has been evaluated as a potential RET kinase inhibitor, which plays a crucial role in various cancers. A study demonstrated that certain derivatives showed moderate to high potency against RET kinase activity, inhibiting cell proliferation driven by both wild-type and mutated forms of the kinase .

Table 1: Anti-Cancer Activity of 1,2,4-Oxadiazole Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) | Activity |

|---|---|---|---|

| Compound I-8 | RET-driven cells | Not specified | Inhibitory |

| Compound 9a | MCF-7 | 0.48 | High |

| Compound 9b | HCT-116 | 0.78 | High |

The presence of electron-withdrawing groups at specific positions on the aromatic ring enhances the biological activity of these compounds .

Anti-Microbial Properties

5-(3-Chloropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has also been studied for its anti-microbial effects. Various oxadiazole derivatives have shown effectiveness against Mycobacterium tuberculosis and other resistant strains. For instance, a derivative demonstrated over 90% inhibition against resistant strains of M. tuberculosis .

Table 2: Anti-Microbial Efficacy of Oxadiazole Derivatives

| Compound | Target Microorganism | Inhibition (%) |

|---|---|---|

| Compound A | M. tuberculosis (resistant) | >90 |

| Compound B | E. coli | 85 |

| Compound C | S. aureus | 78 |

Induction of Apoptosis

The compound's ability to induce apoptosis has been highlighted in several studies. It acts as an activator of caspases, which are critical in the apoptotic pathway. This mechanism is particularly relevant in cancer therapy where uncontrolled cell growth is a concern .

Case Study 1: RET Kinase Inhibition

A series of benzamide derivatives containing the oxadiazole moiety were synthesized and evaluated for their RET kinase inhibition capabilities. The most potent compound exhibited significant inhibition in both molecular assays and cellular models, suggesting strong potential for further development as a targeted cancer therapy .

Case Study 2: Anti-Tuberculosis Activity

In another study focusing on anti-microbial activity, various oxadiazole derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that certain compounds not only inhibited bacterial growth but also showed effectiveness against drug-resistant strains, marking them as candidates for further research in tuberculosis treatment .

Mechanism of Action

The mechanism of action of 5-(3-Chloropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents. Key analogs include:

Table 1: Structural Comparison of Selected 1,2,4-Oxadiazole-3-carboxylic Acid Derivatives

*Calculated based on molecular formula.

Key Observations :

- Electron-Withdrawing Groups : The 3-chloropyridin-4-yl group in the target compound combines chlorine’s electronegativity with pyridine’s aromaticity, likely enhancing binding to targets like DNA gyrase or kinase enzymes compared to simpler substituents (e.g., methyl in ).

- Aromatic vs. Aliphatic Substituents : Pyridinyl and phenyl groups (e.g., ) improve aromatic stacking interactions, whereas aliphatic groups (e.g., methyl in ) may reduce target affinity but increase solubility.

- Halogen Effects : Bromine in and chlorine in the target compound may confer similar steric and electronic profiles, but bromine’s larger size could alter binding kinetics.

DNA Gyrase Inhibition :

- A related compound, 5-(3,4-dichloro-5-methylpyrrole-2-carboxamido-phenyl)-1,2,4-oxadiazole-3-carboxylic acid, exhibited potent inhibition of E. coli DNA gyrase (IC₅₀ = 1.2 µM) and topoisomerase IV .

Antiplasmodial Activity :

- Astemizole analogs with trifluoromethyl-oxadiazole moieties (e.g., ) demonstrated multi-stage antiplasmodial activity. The carboxylic acid group in these compounds is critical for solubility and target interaction, a feature shared with the target compound.

Enzyme Binding :

- Pyridinyl substituents (e.g., ) may improve binding to metalloenzymes due to nitrogen’s lone-pair electrons, whereas methoxy groups (e.g., ) could reduce steric hindrance for entry into hydrophobic pockets.

Solubility and Stability :

- Carboxylic acid derivatives (e.g., ) generally exhibit moderate aqueous solubility at physiological pH, which is crucial for bioavailability. The target compound’s pyridinyl group may further enhance solubility through hydrogen bonding.

- Ethyl ester precursors (e.g., ) are often used to improve cell permeability, with subsequent hydrolysis to the active carboxylic acid form .

Biological Activity

5-(3-Chloropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-(3-Chloropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can be represented as follows:

- IUPAC Name : 5-(3-Chloropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

- Molecular Formula : C_8H_6ClN_3O_3

- Molecular Weight : 215.61 g/mol

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study demonstrated that compounds with the oxadiazole moiety could inhibit various cancer cell lines. For instance, in vitro assays showed that certain oxadiazole derivatives had IC50 values in the micromolar range against human cancer cell lines such as NCI H292 (lung carcinoma) and HL-60 (promyelocytic leukemia) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(3-Chloropyridin-4-yl)-1,2,4-oxadiazole | HL-60 | 19.0 |

| Other derivatives | NCI H292 | 42.1 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported that oxadiazoles can inhibit bacterial growth and have antifungal properties. For example, a series of synthesized oxadiazole derivatives were evaluated for their antimicrobial activity against various strains of bacteria and fungi .

Anti-inflammatory Effects

Oxadiazoles have been linked to anti-inflammatory activities. Compounds containing this scaffold have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

The biological activity of 5-(3-Chloropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation and inflammatory responses.

- Receptor Modulation : The compound can modulate receptor activity that is crucial for various cellular processes.

Case Studies

Several studies have highlighted the potential of oxadiazoles in drug development:

- Cytotoxicity Study : A study involving the synthesis and evaluation of various substituted oxadiazoles revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

- Antimicrobial Assessment : Another research effort focused on synthesizing novel oxadiazole derivatives that demonstrated significant antibacterial activity against resistant strains of bacteria .

Q & A

Q. Table 1. Representative Reaction Conditions

| Precursor | Catalyst/Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Amidoxime + Acid Chloride | DMF, POCl₃ | 100°C | 68–75 | |

| Hydrazide Intermediate | CuCl₂, Toluene | 110°C | 72 |

Basic: How is structural integrity confirmed post-synthesis?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks for pyridine protons (δ 8.5–9.0 ppm) and oxadiazole protons (δ 7.8–8.2 ppm) confirm ring formation .

- ¹³C NMR: Carboxylic acid carbonyl at ~170 ppm and oxadiazole carbons at 165–175 ppm .

- X-ray Crystallography: Resolves bond lengths (e.g., C–O = 1.36 Å in oxadiazole) and confirms stereochemistry .

- Mass Spectrometry: Molecular ion peak ([M+H]⁺) matches theoretical mass (±0.5 Da) .

Basic: What preliminary biological screening assays are recommended?

Methodological Answer:

- Antimicrobial Activity:

- MIC Assay: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Enzyme Inhibition:

- Kinase/Protease Assays: Fluorescence-based assays with ATP/protease substrates to measure IC₅₀ values .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .

Advanced: How can reaction parameters optimize regioselectivity in oxadiazole formation?

Methodological Answer:

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) favor cyclization over side reactions .

- Catalyst Screening: Copper(I) iodide enhances selectivity for 1,2,4-oxadiazole vs. 1,3,4-isomers .

- DoE Approach: Vary temperature, catalyst loading, and solvent ratios to map optimal conditions .

Case Study:

Microwave irradiation (150°C, 20 min) improved regioselectivity to >95% for 1,2,4-oxadiazole in DMF .

Advanced: What computational methods predict biological target interactions?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Models binding to kinases (e.g., EGFR) using PDB structures. Key interactions: H-bonding with carboxylic acid .

- DFT Calculations: Predicts electron density distribution; oxadiazole’s electron-deficient ring enhances π-π stacking .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How to resolve discrepancies in reported biological activities?

Methodological Answer:

- Purity Analysis: Use HPLC (≥95% purity) to rule out impurity-driven variability .

- Assay Standardization: Normalize protocols (e.g., cell passage number, serum concentration) .

- Substituent Effects: Compare analogs (e.g., 3-Cl vs. 4-F pyridine) to isolate structure-activity relationships .

Example:

A 2021 study attributed conflicting antimicrobial results to differences in bacterial strain virulence factors .

Advanced: What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Solvent Selection: Slow evaporation from DMSO/water mixtures yields diffraction-quality crystals .

- Polymorphism Control: Seed crystals or thermal gradient methods stabilize desired polymorphs .

Advanced: How to design derivatives for improved metabolic stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.